dehydroalanine, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- typically involves multiple steps. One common method includes the reaction of dehydroalanine with 2,3-dihydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to control the reaction conditions precisely. This ensures the consistent quality and yield of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions: Dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms with different properties .
Scientific Research Applications
Dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and metal chelation. In medicine, it is explored for its potential therapeutic applications, including its use as an iron-chelating agent .
Mechanism of Action
The mechanism of action of dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- involves its ability to interact with specific molecular targets and pathways. For example, it can chelate metal ions, which is crucial for its role in metal ion transport and storage. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- include N,N’-bis(2,3-dihydroxybenzoyl)-L-lysine and N,N’-bis(2,3-dihydroxybenzoyl)-spermidine. These compounds share similar structures and properties but differ in their specific functional groups and applications .
Uniqueness: Its ability to chelate metal ions and inhibit enzymes makes it particularly valuable in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N2O10 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]prop-2-enoyloxy]propanoic acid |
InChI |
InChI=1S/C20H18N2O10/c1-9(21-17(27)10-4-2-6-13(23)15(10)25)20(31)32-8-12(19(29)30)22-18(28)11-5-3-7-14(24)16(11)26/h2-7,12,23-26H,1,8H2,(H,21,27)(H,22,28)(H,29,30)/t12-/m0/s1 |
InChI Key |
MBBVJFKIWOQZPD-LBPRGKRZSA-N |
Isomeric SMILES |
C=C(C(=O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O |
Canonical SMILES |
C=C(C(=O)OCC(C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.